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CAS No.: 1217716-73-8

Cat. No.: B563696

Get Quote

Introduction and Mechanistic Grounding
Felodipine is a potent 1,4-dihydropyridine calcium channel blocker (CCB) widely utilized in the

clinical management of essential hypertension and angina pectoris. Pharmacologically, it

lowers blood pressure by selectively binding to and inhibiting voltage-gated L-type calcium

channels in vascular smooth muscle cells, which prevents calcium influx and induces

vasodilation [1].

Because felodipine possesses a chiral center and is administered as a racemate, advanced

pharmacokinetic (PK) profiling requires stereoselective quantification. The (R)-(+) and (S)-(-)

enantiomers can exhibit differences in first-pass metabolism—primarily driven by cytochrome

P450 3A4 (CYP3A4) stereoselectivity—making chiral separation critical for accurate

bioavailability assessments [2].
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Fig 1. Pharmacological mechanism of action of felodipine on vascular smooth muscle.

The Self-Validating System: Why (R)-(+)-Felodipine-d5?
In bioanalytical Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), matrix

effects (ion suppression or enhancement) caused by endogenous plasma components can

severely compromise assay accuracy. To establish a self-validating system, a Stable Isotope-

Labeled Internal Standard (SIL-IS) is mandatory.

(R)-(+)-Felodipine-d5 incorporates five deuterium atoms, increasing its mass by 5 Da

compared to the unlabeled analyte[3]. Because the SIL-IS shares identical physicochemical

properties and chromatographic retention times with the target analyte, it co-elutes into the

electrospray ionization (ESI) source. Any matrix-induced ionization variations or physical losses

during sample extraction affect both the analyte and the SIL-IS equally. By quantifying the ratio

of their peak areas, these variables mathematically cancel out, transforming a highly variable

biological extraction into a precise, reproducible quantitative tool [4].

Experimental Protocols
Reagents and Materials

Analyte: (R)-(+)-Felodipine Reference Standard.

Internal Standard: (R)-(+)-Felodipine-d5 (SIL-IS).

Matrices: Blank human plasma (K2EDTA).

Solvents: LC-MS grade acetonitrile, water, diethyl ether, hexane, and ammonium acetate.

Sample Preparation: Liquid-Liquid Extraction (LLE)
Causality of Extraction Choice: Felodipine is highly lipophilic (LogP ~3.9). Standard protein

precipitation (PPT) often leaves residual phospholipids that cause severe ion suppression in

the MS source. Liquid-Liquid Extraction (LLE) using a non-polar solvent mixture selectively

partitions the lipophilic felodipine while leaving polar matrix proteins and phospholipids trapped

in the aqueous phase [5].
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Step-by-Step Methodology:

Spiking: Aliquot 100 µL of human plasma (calibrator, QC, or unknown) into a clean 2.0 mL

microcentrifuge tube. Add 20 µL of the (R)-(+)-Felodipine-d5 working solution (50 ng/mL)

and vortex for 10 seconds.

Extraction: Add 1.0 mL of extraction solvent (Diethyl ether:Hexane, 80:20, v/v). This specific

ratio optimizes the recovery of dihydropyridines while minimizing the extraction of

endogenous lipids [4].

Mixing: Vortex vigorously for 5 minutes to maximize phase partitioning.

Phase Separation: Centrifuge at 12,000 rpm for 10 minutes at 4°C.

Evaporation: Transfer 800 µL of the upper organic layer to a clean glass tube. Evaporate to

complete dryness under a gentle stream of nitrogen at 40°C.

Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase. Vortex for 1

minute and transfer to an autosampler vial.
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1. Aliquot Plasma + (R)-(+)-Felodipine-d5

2. Liquid-Liquid Extraction (LLE)

3. Centrifugation & Phase Separation

4. Nitrogen Evaporation (40°C)

5. Reconstitution in Mobile Phase

6. Chiral LC-MS/MS Analysis

7. Data Processing & Validation
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Fig 2. Step-by-step sample preparation and LC-MS/MS bioanalytical workflow.

Chiral LC-MS/MS Conditions
To resolve the enantiomers, a chiral stationary phase such as Chiralcel OJ-R or CHIRALPAK

ID is utilized[6].

Mobile Phase: Isocratic elution using Acetonitrile/Water (60:40, v/v) supplemented with 2 mM

ammonium acetate.

Mechanistic Insight: Dihydropyridines like felodipine are prone to in-source fragmentation

and exhibit weak protonation [M+H]+. Ammonium acetate facilitates the formation of a

stable ammonium adduct[M+NH4]+, significantly enhancing ionization efficiency and

assay sensitivity [5].

Flow Rate: 0.5 mL/min.
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Injection Volume: 5 µL.

Ionization Mode: Electrospray Ionization (ESI) in Positive Mode.

MRM Transitions:

(R)-(+)-Felodipine:m/z 382.1 → 145.1 [5].

(R)-(+)-Felodipine-d5:m/z 387.1 → 150.1.

Method Validation & Data Presentation
The method must be rigorously validated according to the [7] and the [8].

Table 1: Summary of Validation Parameters and Acceptance Criteria

Validation Parameter
FDA / ICH M10 Acceptance
Criteria

Experimental Target /
Observation

Linearity Range
R² ≥ 0.99, ±15% of nominal

concentration
0.05 – 20.0 ng/mL (R² > 0.995)

LLOQ

Signal-to-Noise (S/N) ≥ 5,

Precision ≤ 20%, Accuracy ±

20%

0.05 ng/mL

Intra-day Precision CV ≤ 15% (≤ 20% at LLOQ) 4.5% – 8.2%

Inter-day Precision CV ≤ 15% (≤ 20% at LLOQ) 5.1% – 9.4%

Accuracy
85% – 115% of nominal

concentration
92.5% – 108.3%

Extraction Recovery
Consistent and reproducible

across QC levels
~85% (Normalized by SIL-IS)

Matrix Effect
IS-normalized matrix factor (IS-

NMF) CV ≤ 15%
IS-NMF CV < 5.0%
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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Contact our Ph.D. Support Team for a compatibility check
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